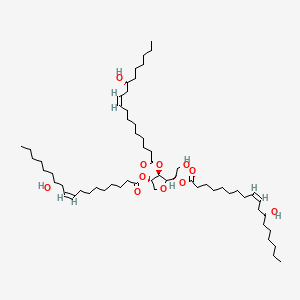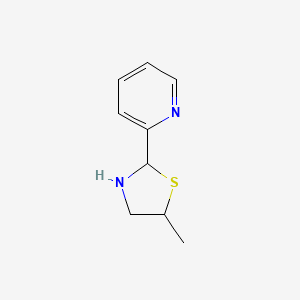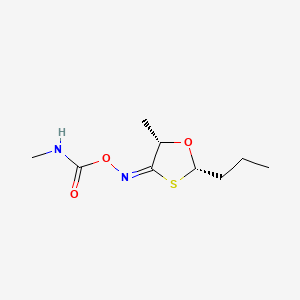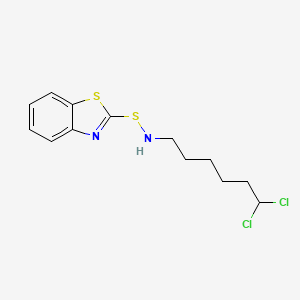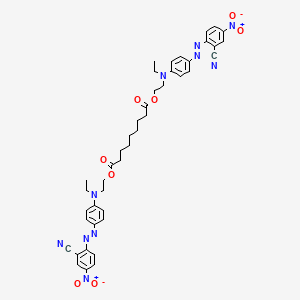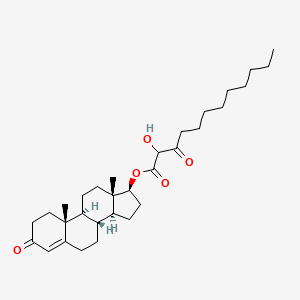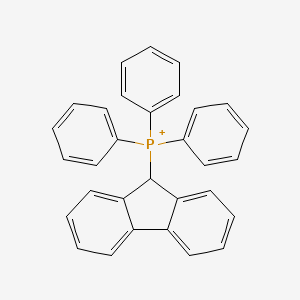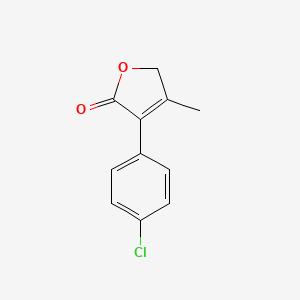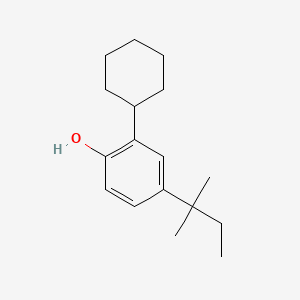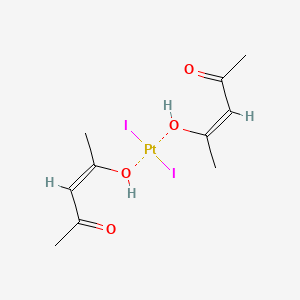
(Diiodine)bis(pentane-2,4-dionato-O,O')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is a coordination compound with the chemical formula Pt(C10H14O4I2). This compound features a platinum(II) center coordinated by two iodide ions and two acetylacetonate ligands. It is known for its square-planar geometry, which is typical for platinum(II) complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone in the presence of iodine. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PtCl2+2C5H8O2+2I2→Pt(C5H7O2)2I2+2HCl
The reaction mixture is usually heated under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The iodide ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0).
Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers to form bimetallic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) complexes .
Wissenschaftliche Forschungsanwendungen
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Catalysis: It is used as a precursor for platinum-based catalysts in organic synthesis and industrial processes.
Material Science: The compound is used in the preparation of thin films and coatings for electronic and optical devices.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum involves coordination with target molecules such as DNA, proteins, or other metal centers. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(II) bis(acetylacetonate): Similar to (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum but lacks the iodide ligands.
Platinum(II) chloride bis(acetylacetonate): Contains chloride instead of iodide ligands.
Platinum(II) bis(trifluoroacetylacetonate): Features trifluoroacetylacetonate ligands instead of acetylacetonate.
Uniqueness
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is unique due to the presence of iodide ligands, which can influence its reactivity and coordination behavior. The iodide ligands can be easily substituted, making it a versatile precursor for various platinum complexes .
Eigenschaften
CAS-Nummer |
65849-16-3 |
|---|---|
Molekularformel |
C10H16I2O4Pt |
Molekulargewicht |
649.12 g/mol |
IUPAC-Name |
diiodoplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2HI.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
InChI-Schlüssel |
KAFIXPDMJIIOGT-VGKOASNMSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.I[Pt]I |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.I[Pt]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


